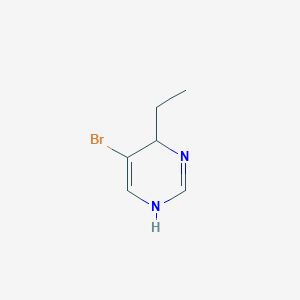

5-Bromo-4-ethyl-3,4-dihydropyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-ethyl-1,4-dihydropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATOWWCSWKAUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=CNC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Dihydropyrimidine

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidinone (DHPM) scaffold and its derivatives are recognized as "privileged structures," known for their diverse biological activities, including roles as anticancer, anti-inflammatory, and antihypertensive agents.[1][2][3] The target of this guide, 5-Bromo-4-ethyl-3,4-dihydropyrimidine, represents a specific, yet largely uncharacterized, member of this important class of heterocyclic compounds. A thorough review of the scientific literature and chemical databases reveals a conspicuous absence of experimental data for this specific molecule.

This guide, therefore, deviates from a standard data sheet. Instead, it is structured as a comprehensive roadmap for the de novo characterization of this compound, from its logical synthesis to the rigorous determination of its core physicochemical properties. As senior application scientists, we recognize that the journey of a novel compound from synthesis to application is paved with precise and reproducible measurements. This document serves as both a theoretical framework and a practical guide for researchers embarking on the study of this or structurally related compounds, grounding every recommendation in established analytical principles and field-proven methodologies.

Synthetic Strategy: The Biginelli Reaction as a Foundational Approach

The most direct and classical method for constructing the dihydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation.[4] This approach is the logical starting point for the synthesis of this compound. The reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.

To achieve the target structure, a strategic modification of the classical components is necessary. Specifically, a β-ketoester containing a bromine atom at the α-position would be required.

Proposed Synthetic Components:

-

Aldehyde: Propanal (to provide the 4-ethyl group)

-

β-Ketoester: Ethyl 2-bromo-3-oxobutanoate (to provide the 5-bromo substituent and the ester for potential further modification, though the core structure requested does not have the C6-methyl and C5-ester groups typical of classical Biginelli products. A different β-dicarbonyl equivalent would be needed to yield the exact target structure without these groups.)

-

Urea Source: Urea

The general reaction, catalyzed by a Brønsted or Lewis acid, would proceed as follows:

Caption: Generalized workflow for the synthesis of the target compound via a Biginelli-type reaction.

Given the versatility of the Biginelli reaction, various catalysts and conditions can be employed to optimize yield and purity, including microwave irradiation and solvent-free approaches.[5][6] Post-synthesis, rigorous purification via recrystallization or column chromatography is essential before proceeding to physicochemical characterization.

Structural Verification and Spectral Analysis

Prior to measuring bulk properties, the chemical identity and purity of the synthesized compound must be unequivocally confirmed. A combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a comprehensive structural fingerprint.

| Analytical Method | Expected Observations for this compound | Causality and Interpretation |

| Mass Spectrometry (HRMS) | Isotopic pattern characteristic of one bromine atom (M+ and M+2 peaks of nearly equal intensity). The exact mass would confirm the elemental formula (C₆H₉BrN₂). | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) provides a definitive isotopic signature. High-resolution mass spectrometry (HRMS) provides sub-ppm mass accuracy, essential for confirming the molecular formula.[3] |

| ¹H NMR Spectroscopy | - Singlet or broad singlet for the N1-H proton. - Broad singlet for the N3-H proton. - Signal for the C4-H proton, likely a triplet or quartet, coupled to the ethyl group. - Methylene (CH₂) and methyl (CH₃) signals for the C4-ethyl group. - Signal for the C6-H proton. | The chemical shifts and coupling patterns reveal the connectivity of protons in the molecule. The diastereotopic protons of the ethyl group and the chiral center at C4 may lead to complex splitting patterns.[7][8] |

| ¹³C NMR Spectroscopy | - Signals for the six carbon atoms of the core structure. - Characteristic signal for the C=N carbon (C2). - Signal for the carbon bearing the bromine atom (C5). - Signals for the ethyl group carbons. | Provides a count of unique carbon environments, confirming the molecular backbone. The chemical shifts are indicative of the electronic environment of each carbon atom.[3] |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region). - C=N stretching vibration. - C-H stretching vibrations (aliphatic). - C-Br stretching vibration (in the fingerprint region). | IR spectroscopy identifies key functional groups present in the molecule. The N-H stretches are particularly diagnostic for the dihydropyrimidine ring.[9] |

Core Physicochemical Properties: A Practical Guide to Measurement

The following sections detail the experimental protocols for determining the fundamental physicochemical properties that govern the compound's behavior in biological and pharmaceutical systems.

Melting Point (Mp): A Primary Indicator of Purity

The melting point is a critical first assessment of a solid compound's identity and purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, whereas impurities will lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Preliminary Measurement: Heat the sample rapidly to determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.bcrec.id [journal.bcrec.id]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-ethyl-3,4-dihydropyrimidine (CAS No. 224429-98-5), a heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to the limited specific literature on this exact molecule, this document integrates established principles of dihydropyrimidine chemistry with predictive insights to offer a robust framework for its synthesis, characterization, and application.

The Dihydropyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] First synthesized by Pietro Biginelli in 1893, this heterocyclic system is a key component in numerous pharmacologically active compounds, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[3][4] The structural versatility of the DHPM scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a bromine atom at the 5-position, as in the title compound, is of particular strategic importance. This halogen serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures and the generation of diverse compound libraries for drug screening.[5]

Physicochemical and Safety Profile

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 224429-98-5 | Internal Database |

| Molecular Formula | C₆H₉BrN₂ | [Internal Database] |

| Molecular Weight | 189.05 g/mol | [Internal Database] |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |

Safety Information: While no specific hazard information is available for this compound, it should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[6] Disposal should be in accordance with local regulations for chemical waste.[6]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthesis would involve an initial Biginelli condensation to construct the core ring system, followed by a regioselective bromination.

Step 1: Biginelli Condensation to form 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

This reaction involves the acid-catalyzed condensation of propanal (to introduce the 4-ethyl group), ethyl acetoacetate (as the 1,3-dicarbonyl component), and urea.

Step 2: Electrophilic Bromination.

The resulting dihydropyrimidine can then be brominated at the electron-rich 5-position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Detailed Experimental Protocol (Proposed)

Protocol: Synthesis of 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

-

To a 250 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), propanal (5.8 g, 0.1 mol), and urea (9.0 g, 0.15 mol) in ethanol (50 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate product.

Protocol: Synthesis of this compound

-

Dissolve the intermediate (0.05 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) in acetic acid (50 mL) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water (500 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

No published spectra for this compound are available. The following data are predicted based on the analysis of structurally similar compounds, such as 5-brominated pyrimidines and other 4-alkyl-dihydropyrimidines.[3][9]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | Singlet | 1H | NH (Position 1) | Deshielded amide proton. |

| ~7.8 | Singlet | 1H | NH (Position 3) | Deshielded amide proton. |

| ~4.5 | Triplet | 1H | CH (Position 4) | Methine proton adjacent to the ethyl group and nitrogen. |

| ~1.8-2.0 | Multiplet | 2H | CH₂ (Ethyl) | Methylene protons of the ethyl group. |

| ~0.9 | Triplet | 3H | CH₃ (Ethyl) | Methyl protons of the ethyl group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O (Position 2) | Carbonyl carbon. |

| ~148 | C (Position 6) | Olefinic carbon adjacent to nitrogen. |

| ~95 | C -Br (Position 5) | Carbon bearing the bromine, shifted upfield. |

| ~55 | C H (Position 4) | Chiral carbon attached to the ethyl group. |

| ~28 | C H₂ (Ethyl) | Methylene carbon of the ethyl group. |

| ~10 | C H₃ (Ethyl) | Methyl carbon of the ethyl group. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment | Rationale |

| 189/191 | [M+H]⁺ | Molecular ion peak showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |

Protocol for Spectroscopic Analysis

A standardized workflow is crucial for reliable characterization.

NMR Sample Preparation: [9]

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

MS Sample Preparation: [9]

-

Prepare a dilute solution (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analyze using an Electrospray Ionization (ESI) mass spectrometer to observe the protonated molecular ion.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its potential for diversification. The 5-bromo substituent is a key functional group for introducing molecular complexity.

Key Transformations: Leveraging the Bromo Group

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. This allows for the rapid generation of analog libraries to explore Structure-Activity Relationships (SAR).

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. As a crucial intermediate in medicinal chemistry and drug development, understanding its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from analogous structures and first principles to predict and interpret its spectroscopic signature.

Introduction

This compound, with the CAS number 224429-98-5 and molecular formula C6H9BrN2, is a heterocyclic compound of interest in synthetic chemistry.[1] The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules.[2][3] Spectroscopic analysis is indispensable for the unambiguous confirmation of its molecular structure. This guide will delve into the expected outcomes of ¹H NMR, ¹³C NMR, FT-IR, and MS analyses, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

Based on the analysis of similar dihydropyrimidine structures, the following proton signals are anticipated for this compound.[5][6]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Position 1 or 3) | 5.0 - 8.0 | Broad Singlet | - | 2H |

| CH (Position 4) | 4.5 - 5.5 | Triplet or Doublet of Triplets | ~ 6-8 | 1H |

| CH ₂ (Ethyl group) | 1.6 - 2.0 | Quintet or Doublet of Quartets | ~ 7 | 2H |

| CH ₃ (Ethyl group) | 0.9 - 1.2 | Triplet | ~ 7 | 3H |

| CH (Position 2) | ~7.5-8.5 | Singlet | - | 1H |

| CH (Position 6) | ~6.5-7.5 | Singlet | - | 1H |

-

The NH protons are expected to be broad and may exchange with D₂O. Their chemical shift can be highly variable depending on the solvent and concentration.

-

The proton at C4, being adjacent to a stereocenter and coupled to the ethyl group's methylene protons and potentially an NH proton, will likely show a complex splitting pattern.

-

The ethyl group should display a characteristic triplet for the methyl group and a quartet (further split by the C4 proton) for the methylene group.

-

The protons on the dihydropyrimidine ring at positions 2 and 6 will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the neighboring nitrogen atoms and the bromine substituent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals corresponding to the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (Position 2) | 150 - 160 |

| C-Br (Position 5) | 90 - 100 |

| C=C (Position 6) | 140 - 150 |

| C-H (Position 4) | 50 - 60 |

| C H₂ (Ethyl group) | 25 - 35 |

| C H₃ (Ethyl group) | 10 - 15 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum of air (or the KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic pathways: a sequential approach involving the initial synthesis of the dihydropyrimidine core followed by electrophilic bromination, and a more direct one-pot synthesis utilizing a pre-brominated β-ketoester. Each strategy is discussed with a focus on the underlying chemical principles, selection of starting materials, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel dihydropyrimidine derivatives.

Introduction: The Significance of Dihydropyrimidines

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists, underscore their therapeutic potential.[1][2] The synthesis of novel DHPMs with varied substitution patterns is a continuous effort in the quest for new and improved therapeutic agents. This guide focuses specifically on the synthesis of this compound, outlining the requisite starting materials and methodologies.

The core synthetic strategy for accessing the dihydropyrimidine scaffold is the renowned Biginelli reaction.[1][2][3][4] This multicomponent reaction, first reported by Pietro Biginelli in 1891, offers a straightforward and efficient one-pot synthesis from three fundamental building blocks: an aldehyde, a β-ketoester, and urea (or a urea derivative).[1][3] The versatility of the Biginelli reaction allows for the introduction of various substituents on the dihydropyrimidine ring by judicious selection of the initial components.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two distinct synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Strategy 1 (Sequential Approach): This pathway involves the initial construction of the 4-ethyl-3,4-dihydropyrimidine ring system via a classical Biginelli reaction, followed by a subsequent bromination step to introduce the bromine atom at the 5-position.

Strategy 2 (Convergent Approach): This more direct route aims to assemble the target molecule in a single step through a Biginelli reaction using a pre-brominated β-ketoester as one of the key starting materials.

Strategy 1: Sequential Synthesis via Bromination

This two-step approach offers a reliable method for the synthesis of this compound.

Step 1: Synthesis of the 4-Ethyl-3,4-dihydropyrimidine Core

The first step is a standard Biginelli condensation to form the dihydropyrimidine ring with the desired ethyl substituent at the 4-position.

Starting Materials:

| Component | Structure | Rationale |

| Propanal | CH₃CH₂CHO | Provides the ethyl group at the C4 position of the dihydropyrimidine ring. |

| Ethyl 3-oxopentanoate | CH₃CH₂COCH₂COOC₂H₅ | A β-ketoester that participates in the cyclocondensation. Other β-ketoesters like ethyl acetoacetate can also be used, which would result in a methyl group at the C6 position. |

| Urea | (NH₂)₂CO | Serves as the nitrogen-containing component for the formation of the pyrimidine ring. |

Reaction Scheme:

Caption: Biginelli condensation for the 4-ethyl-dihydropyrimidine core.

Step 2: Electrophilic Bromination of the Dihydropyrimidine Ring

The second step involves the selective bromination of the electron-rich 5-position of the dihydropyrimidine ring.

Starting Materials:

| Component | Structure | Rationale |

| 4-Ethyl-3,4-dihydropyrimidine derivative | (from Step 1) | The substrate for the bromination reaction. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A mild and selective brominating agent for allylic and benzylic positions, as well as electron-rich aromatic and heterocyclic systems.[5][6] |

Reaction Scheme:

Caption: Bromination of the dihydropyrimidine core using NBS.

Experimental Protocol (Strategy 1)

Step 1: Synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

To a round-bottom flask, add propanal (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).[1]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired 4-ethyl-dihydropyrimidine derivative.

Step 2: Synthesis of Ethyl 5-bromo-4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Add N-bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reflux the mixture under inert atmosphere, with irradiation from a light source if necessary, until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target this compound derivative.

Strategy 2: Convergent Synthesis via a Pre-brominated Intermediate

This approach offers a more streamlined synthesis by incorporating the bromine atom into one of the starting materials for the Biginelli reaction.

Starting Materials:

| Component | Structure | Rationale |

| Propanal | CH₃CH₂CHO | Provides the ethyl group at the C4 position. |

| Ethyl 4-bromo-3-oxopentanoate | CH₃CH(Br)COCH₂COOC₂H₅ | A pre-brominated β-ketoester that directly introduces the bromine atom at the desired 5-position of the dihydropyrimidine ring.[7][8] |

| Urea | (NH₂)₂CO | The nitrogen source for the pyrimidine ring. |

Reaction Scheme:

Caption: One-pot synthesis using a brominated β-ketoester.

Synthesis of the Brominated β-Ketoester

The key starting material for this strategy, ethyl 4-bromo-3-oxopentanoate, can be synthesized by the bromination of ethyl 3-oxopentanoate.[7]

Starting Materials:

| Component | Structure | Rationale |

| Ethyl 3-oxopentanoate | CH₃CH₂COCH₂COOC₂H₅ | The precursor for the brominated β-ketoester. |

| Bromine (Br₂) | Br₂ | The brominating agent. |

Experimental Protocol (Strategy 2)

Synthesis of Ethyl 4-bromo-3-oxopentanoate [7]

-

Dissolve ethyl 3-oxopentanoate (1.0 eq) in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent at room temperature while stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-3-oxopentanoate, which can be purified by distillation under reduced pressure.

One-Pot Synthesis of this compound

-

In a round-bottom flask, combine propanal (1.0 eq), ethyl 4-bromo-3-oxopentanoate (1.0 eq), and urea (1.5 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of an acid catalyst (e.g., HCl).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and induce precipitation by placing it in an ice bath.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to yield the target this compound. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1 (Sequential) | Strategy 2 (Convergent) |

| Number of Steps | Two | One (plus synthesis of brominated starting material) |

| Atom Economy | Lower due to the use of a brominating agent and generation of byproducts. | Potentially higher in the one-pot step. |

| Control of Regioselectivity | Bromination at the 5-position is generally favored but may require optimization to avoid side reactions. | The position of the bromine is predetermined by the structure of the starting material. |

| Handling of Reagents | Involves handling of N-bromosuccinimide, a potentially hazardous reagent. | Requires the synthesis and handling of a brominated β-ketoester, which may be lachrymatory and require careful handling. |

| Overall Yield | Dependent on the efficiency of both the Biginelli reaction and the subsequent bromination step. | Dependent on the yield of the one-pot Biginelli reaction. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice between a sequential approach involving post-synthesis bromination and a convergent one-pot strategy utilizing a pre-brominated starting material will depend on factors such as the availability of starting materials, desired purity, and scalability of the synthesis. Both methods rely on the robust and versatile Biginelli reaction as the core C-C and C-N bond-forming transformation. This guide provides the foundational knowledge and practical protocols for researchers to select and implement the most suitable synthetic strategy for their specific needs in the exploration of novel dihydropyrimidine-based compounds.

References

-

Wikipedia. Biginelli reaction. [Link]

-

PubChem. Ethyl 4-bromo-3-oxopentanoate. [Link]

-

Kappe, C. O.; Stadler, A. The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. 2004 , 63, 1-116. [Link]

-

Professor Dave Explains. Biginelli Reaction. YouTube. 2021 . [Link]

-

Kappe, C. O. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. 2000 , 33(12), 879-888. [Link]

-

Sargordan, M. A green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. Rasayan Journal of Chemistry. 2010 , 3(4), 683-687. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. Ethyl 4-bromo-3-oxopentanoate. [Link]

-

PubChem. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]

-

PubChem. Ethyl 3-bromopentanoate. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Arani, M. S. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. International Journal of ChemTech Research. 2015 , 8(4), 1805-1810. [Link]

-

Mercer University. Biginelli Dihydropyrimidine Synthesis. [Link]

-

Organic Syntheses. Synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 4-bromo-3-oxopentanoate|36187-69-6 [benchchem.com]

- 8. Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3 | CID 12780443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Emerging Therapeutic Potential of Brominated Dihydropyrimidines

Abstract

The dihydropyrimidine (DHPM) scaffold, a cornerstone in heterocyclic chemistry since its discovery via the Biginelli reaction, continues to be a fertile ground for medicinal chemistry exploration.[1][2] The introduction of halogen atoms, particularly bromine, onto the DHPM core or its substituents has emerged as a powerful strategy to modulate and enhance biological activity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of brominated dihydropyrimidines. We will explore their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.

Introduction: The Strategic Role of Bromine in Dihydropyrimidine Scaffolds

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds renowned for their diverse pharmacological properties, including antihypertensive, antiviral, antitumor, and anti-inflammatory effects.[3][4][5] The classical synthesis method, the one-pot Biginelli reaction, allows for remarkable structural diversity by varying the aldehyde, β-dicarbonyl compound, and urea or thiourea components.[1][2]

The incorporation of a bromine atom is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of a lead compound. Bromine's unique properties—its size, electronegativity, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and alter metabolic stability. In the context of DHPMs, bromination, particularly on the C4-aryl substituent, has been shown to be critical for potentiating a range of biological activities.[1][6] This guide will dissect the impact of this strategic halogenation across key therapeutic areas.

Synthesis and Characterization

The primary route to brominated dihydropyrimidines involves a multicomponent reaction, typically the Biginelli synthesis, using a brominated aldehyde as a starting material.[1] Alternatively, post-synthesis modification of the DHPM core can be achieved, for instance, through bromination of activated methyl groups using reagents like N-bromosuccinimide (NBS).[7][8]

General Experimental Protocol: Synthesis via Biginelli Reaction

This protocol describes a standard procedure for synthesizing a 4-(bromophenyl)-dihydropyrimidine derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted bromo-benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, LiBr, p-toluenesulfonic acid) to the mixture.[2] The choice of catalyst can significantly impact reaction time and yield.

-

Reaction: Reflux the mixture with constant stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure brominated dihydropyrimidine.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Anticancer Activity: Targeting Cellular Proliferation

Brominated DHPMs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][9] The mechanism of action is often multifaceted, involving the inhibition of key proteins essential for cell division and survival.

Mechanism of Action

The anticancer effects of brominated DHPMs have been linked to the inhibition of several critical cellular targets:

-

Mitotic Kinesin Eg5: Monastrol, a well-known DHPM, inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis. Brominated analogs have been explored to enhance this activity.[10]

-

Tyrosine Kinases: Certain derivatives act as dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinase A (TrkA), which are often dysregulated in cancer.[11] Compound 8h from one study showed potent inhibitory activity against these kinases, leading to G1 phase cell cycle arrest and apoptosis.[11]

-

mTOR and VEGFR-2: Other DHPMs have shown potent inhibition of the mTOR and VEGFR-2 pathways, which are crucial for tumor growth, proliferation, and angiogenesis.[12]

Structure-Activity Relationship (SAR)

-

The presence of a 4-bromophenyl moiety at the C4 position is often essential for potent anticancer action against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers.[6]

-

The nature and position of other substituents on the aryl ring can further modulate activity. For example, studies on 4-isoxazolyl-1,4-dihydropyridines showed that a para-bromo substituent on the aryl ring conferred greater activity than para-chloro or para-fluoro substituents.[13]

-

Substitution at the C5 position also plays a role; replacing a bromine atom with iodine at this position was found to significantly enhance cytotoxic activity against HeLa cells.[10]

Data Summary: In Vitro Cytotoxicity

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | 4-(4-bromophenyl) | MCF-7 | 61.1 | [6] |

| Compound 4b | C5-Iodo, 4-Aryl | HeLa | 52.59 | [10] |

| Compound 4k | N/A | HeLa | 43.63 | [10] |

| Compound 19 | N-heterocyclic moiety | mTOR | 0.64 | [12] |

| Compound 19 | N-heterocyclic moiety | VEGFR-2 | 1.97 | [12] |

| Compound 8h | Dihydropyrimidine hybrid | MCF-7 | 3.94 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the brominated DHPM compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Dihydropyrimidines, including brominated derivatives, exhibit a broad spectrum of antimicrobial activities against bacteria and fungi.[1][14] Their efficacy is often enhanced by the presence of electron-withdrawing groups, such as bromine, on the C4-phenyl ring.[5]

Mechanism of Action

While the exact mechanisms for many DHPMs are still under investigation, some have been shown to target specific essential pathways in microbes:

-

Dihydrofolate Reductase (DHFR) Inhibition: Some functionalized dihydropyrimidines are reported to exert antibacterial activity through the inhibition of DHFR, an enzyme crucial for nucleotide synthesis.[15][16] This is a clinically validated target, with drugs like trimethoprim working through this mechanism.

-

Cell Wall/Membrane Disruption: The lipophilic character imparted by the dihydropyrimidine scaffold and its substituents can facilitate interaction with and disruption of the microbial cell membrane, leading to cell death.[14]

Structure-Activity Relationship (SAR)

-

Compounds with a bromine atom on the C4-phenyl ring have shown good activity against Gram-positive strains like Staphylococcus aureus.[1]

-

The presence of strong electron-withdrawing groups (like fluorine or nitro groups) often results in excellent activity against a broad range of bacterial strains.[1]

-

In general, thiopyrimidine compounds (containing a sulfur atom at the C2 position) tend to exhibit stronger antimicrobial activity than their pyrimidinone counterparts.[1]

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound Class | Substitution | Organism | MIC (µg/mL) | Reference |

| DHPMs (14b, 14h) | C4-Aryl-Br | Gram-positive strains | 100-250 | [1] |

| DHPMs (10, 16) | N/A | A. baumannii, S. aureus | 62.5 | [17] |

| DHPMs | General | E. coli, P. aeruginosa | 32-64 | [14] |

| DHPMs | General | S. aureus | 0.16-80 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the brominated DHPM in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[4]

Anti-inflammatory and Antiviral Activities

Beyond cancer and microbial infections, brominated DHPMs have shown promise in other therapeutic domains.

Anti-inflammatory Activity

Dihydropyrimidines can modulate inflammatory pathways. Their mechanisms often involve the inhibition of key inflammatory mediators.[18]

-

Mechanism: Some DHPM derivatives act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the production of pro-inflammatory prostaglandins and leukotrienes.[19] Studies on brominated indoles, which share some structural similarities, have shown that they can inhibit the production of nitric oxide (NO), TNFα, and PGE2, and block the translocation of the pro-inflammatory transcription factor NF-κB.[20]

-

SAR: For brominated isatins, the position of the bromine atom significantly impacts anti-inflammatory activity, with the order of potency being 5-Br > 6-Br > 7-Br.[20]

Antiviral Activity

The DHPM core is present in several marine alkaloids with known antiviral properties.[21]

-

Mechanism: Specific DHPMs have been identified as inhibitors of HIV gp120 binding to CD4 receptors. Others have been developed as anti-hepatitis B virus (HBV) agents that target viral capsid assembly.[21]

-

Activity: One study found that a DHPM derivative with a long lipophilic side chain (4m ) was a potent and selective inhibitor of Punta Toro virus (PTV), a member of the Bunyaviridae family, with an EC₅₀ value of 3 µM.[21]

Visualizing the Science: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams outline the general workflow for DHPM evaluation and the core chemical structure.

Caption: General workflow for synthesis and biological evaluation of brominated DHPMs.

Caption: Core structure of a 3,4-dihydropyrimidin-2(1H)-one (DHPM).

Caption: Simplified signaling pathway showing inhibition by brominated DHPMs.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the dihydropyrimidine scaffold has proven to be a highly effective approach for developing compounds with potent and diverse biological activities. The evidence strongly supports the potential of brominated DHPMs as leads for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The 4-bromophenyl moiety, in particular, consistently emerges as a key pharmacophore for enhancing biological efficacy.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For many of these compounds, the precise molecular targets remain to be fully elucidated. Advanced proteomics and chemoproteomics approaches could uncover novel mechanisms of action.

-

Pharmacokinetic Optimization: While potent, the in vivo efficacy of these compounds will depend on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Medicinal chemistry efforts should aim to optimize these profiles to develop viable clinical candidates.

-

Combating Resistance: In both oncology and infectious disease, drug resistance is a major challenge. Brominated DHPMs, particularly those with novel mechanisms of action, could provide new avenues to overcome existing resistance patterns.

By continuing to explore the vast chemical space of brominated dihydropyrimidines and applying modern drug discovery technologies, the scientific community is well-positioned to translate the promise of these versatile scaffolds into next-generation therapeutics.

References

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI.

- Synthesis and Biological Evaluation of Functionalized Dihydropyrimidines as Potential Dihydrofolate Reductase Inhibitors with Antibiotic Activity. ProQuest.

- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2023). MDPI.

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). MDPI.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.

- Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2019). MDPI.

- One-Pot Synthesis of Dihydropyrimidinones Catalyzed by Lithium Bromide: An Improved Procedure for the Biginelli Reaction. (2014). ResearchGate.

- ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). ResearchGate.

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). National Institutes of Health.

- Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. (2016). National Institutes of Health.

- Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed.

- Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study. (2024). PubMed.

- Dihydropyrimidinones Against Multiresistant Bacteria. (2020). National Institutes of Health.

- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). Royal Society of Chemistry.

- Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. (2012). National Institutes of Health.

- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2022). National Institutes of Health.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). PubMed Central.

- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2007). PubMed.

- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1974). ResearchGate.

- Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). R Discovery.

- Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. (2024). National Institutes of Health.

- An Investigation into the Biological Effects of Dihydropyrimidines. (2022). Ignited Minds Journals.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2016). National Institutes of Health.

- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2021). PubMed.

- Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). PubMed.

- Antiviral Compounds for Blocking Arboviral Transmission in Mosquitoes. (2022). MDPI.

- Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008). J-STAGE.

- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). National Institutes of Health.

- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). National Institutes of Health.

- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2008). ResearchGate.

- Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1995). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Functionalized Dihydropyrimidines as Potential Dihydrofolate Reductase Inhibitors with Antibiotic Activity - ProQuest [proquest.com]

- 16. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. While experimental data for this specific molecule is not extensively available, this guide synthesizes information from structurally related dihydropyrimidine derivatives to offer robust, field-proven insights. By integrating principles of stereochemistry with advanced analytical and computational methodologies, we aim to equip researchers and drug development professionals with a foundational understanding of this heterocyclic scaffold. This document delves into the intricacies of its stereochemistry, the puckered nature of the dihydropyrimidine ring, and the influence of its substituents on the overall molecular conformation.

Introduction: The Dihydropyrimidine Scaffold in Medicinal Chemistry

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, certain functionalized DHPMs act as calcium channel blockers, mirroring the therapeutic effects of widely used drugs like nifedipine.[1][2] The Biginelli reaction, a one-pot multicomponent synthesis, provides a straightforward route to these valuable molecules.[3] The biological activity of DHPMs is intrinsically linked to their three-dimensional structure, particularly the conformation of the dihydropyrimidine ring and the spatial orientation of its substituents.[1] Therefore, a thorough understanding of the molecular structure and conformational preferences of novel DHPM derivatives, such as this compound, is paramount for the rational design of new therapeutic agents.

Molecular Structure and Stereochemistry of this compound

The molecular structure of this compound is characterized by a six-membered dihydropyrimidine ring with a bromine atom at the C5 position and an ethyl group at the C4 position. The presence of a chiral center at C4 introduces the element of stereochemistry, which is a critical determinant of its biological function.

The Chiral Center at C4

The C4 carbon of this compound is a stereocenter as it is bonded to four different substituents: a hydrogen atom, an ethyl group, the N3 atom of the ring, and the C5 atom of the ring. Consequently, the molecule can exist as a pair of enantiomers, (R)-5-Bromo-4-ethyl-3,4-dihydropyrimidine and (S)-5-Bromo-4-ethyl-3,4-dihydropyrimidine. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Caption: A generalized workflow for the computational conformational analysis of this compound.

Experimental Techniques

-

X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the overall conformation. [4][5]Obtaining a single crystal suitable for X-ray diffraction is a prerequisite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. [6]Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons, which can be used to deduce the preferred conformation. Variable-temperature NMR studies can also provide insights into the dynamics of conformational exchange. [7]

Experimental Protocols

While a specific protocol for this compound is not available, the following generalized procedures, adapted from the synthesis and characterization of related dihydropyrimidines, can be applied. [3][8]

Synthesis via Biginelli Reaction

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the appropriate β-ketoester, urea (or thiourea), and the corresponding aldehyde (in this case, propanal to yield the 4-ethyl substituent).

-

Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol or acetic acid. Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine. The bromination at the C5 position would likely be a subsequent step, potentially using a reagent like N-bromosuccinimide (NBS).

Spectroscopic Characterization

-

¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the C4-H proton (a doublet), and the N-H protons (broad singlets). The chemical shifts and coupling constants will be indicative of the molecular conformation. [9]* ¹³C NMR: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The chemical shift of the C4 carbon will be particularly informative.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.

| Spectroscopic Data (Predicted for this compound) | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| N1-H | 9.0 - 10.0 (broad s) | Chemical shift can vary with solvent and concentration. |

| N3-H | 7.5 - 8.5 (broad s) | Chemical shift can vary with solvent and concentration. |

| C4-H | 4.5 - 5.5 (d) | Coupling with the adjacent N3-H may be observed. |

| -CH₂- (ethyl) | 1.5 - 2.5 (q) | |

| -CH₃ (ethyl) | 0.8 - 1.2 (t) | |

| ¹³C NMR | ||

| C2 | 150 - 160 | |

| C4 | 50 - 60 | |

| C5 | 90 - 100 | |

| C6 | 140 - 150 | |

| -CH₂- (ethyl) | 25 - 35 | |

| -CH₃ (ethyl) | 10 - 20 |

Note: The predicted chemical shift ranges are based on data for structurally similar dihydropyrimidines and may vary.

Conclusion

The molecular structure and conformation of this compound are key to its potential biological activity. The presence of a chiral center at C4 and the inherent puckering of the dihydropyrimidine ring create a complex conformational landscape. A multi-faceted approach, combining computational modeling with experimental techniques like X-ray crystallography and NMR spectroscopy, is essential for a thorough understanding of this molecule's three-dimensional structure. The insights gained from such studies will be invaluable for the design and development of novel dihydropyrimidine-based therapeutic agents.

References

- Kappe, C. O., & Fabian, W. M. F. (1997). Ring Conformation in 3,4-Dihydropyrimidine-2-ones: An Ab Initio and Density Functional Theory Study. Institute of Organic Chemistry, Karl-Franzens-University Graz.

- Kheffache, O., Lopez-Olmos, C., Rodriguez-Ramos, I., & Cherifi, O. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.

- (No author provided). (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions.

- Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., Gardas, R. L., Banerjee, S., & Patel, H. M. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones.

- Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., Gardas, R. L., Banerjee, S., & Patel, H. M. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis Online.

- (No author provided). (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action.

- (No author provided). (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents.

- Rosiak, D., et al. (2021). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and. MOST Wiedzy.

- (No author provided). (n.d.). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones).

- (No author provided). (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.

- (No author provided). (2022). Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926†.

- Zhang, Y., Wang, B., Zhang, X., Huang, J., & Liu, C. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.

- Kappe, C. O. (1998).

- Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- Kumar, R., & Sharma, M. (2022). Stereochemistry of Dihydropyrimidinones Derivatives Synthesized by Brick Dust Catalytic Reaction. Asian Pacific Journal of Health Sciences, 9(2), 56.

- (No author provided). (n.d.). X-ray crystal structures of compounds 4a (left) and 4i (right) with...

- (No author provided). (n.d.). 5-Bromo-6-ethyl-3-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one. PubChem.

- (No author provided). (n.d.).

- (No author provided). (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.

- (No author provided). (2007). Comparison of ab initio and DFT electronic structure methods for peptides containing an aromatic ring: effect of dispersion and BSSE. PubMed.

- (No author provided). (n.d.). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions.

- (No author provided). (n.d.). X-ray crystallography. Wikipedia.

- (No author provided). (n.d.). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques.

- (No author provided). (2023). X-ray Crystallography. Chemistry LibreTexts.

- (No author provided). (n.d.).

- (No author provided). (n.d.). X-ray single-crystal structures of compounds 4a and 4f.

- (No author provided). (n.d.). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. PubMed Central.

- Badawi, H. M., Foerner, W., & Ali, S. A. (2008). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 263-271.

- (No author provided). (n.d.).

- (No author provided). (n.d.). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines.

- (No author provided). (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm (RSC Publishing).

- (No author provided). (n.d.). Rotational spectrum, ring-puckering vibration and ab initio calculations on tetrahydrothiophene.

Sources

- 1. Ring Conformation in 3,4-Dihydropyrimidine-2-ones: An Ab Initio and Density Functional Theory Study [ch.ic.ac.uk]

- 2. scispace.com [scispace.com]

- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-Bromo-4-ethyl-3,4-dihydropyrimidine in different solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles of solubility with practical experimental protocols and in-silico prediction methodologies. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes the scientific framework for determining and understanding its solubility in various solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the dihydropyrimidine (DHPM) class of heterocyclic compounds. DHPMs are recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets and exhibiting a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] Understanding the solubility of novel DHPM derivatives like this compound is therefore essential for advancing their potential as therapeutic agents.

Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively reported, we can infer its likely properties from its chemical structure and data on related compounds.

Molecular Structure:

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for a closely related compound, 5-Bromo-4-ethylpyrimidine, is presented in Table 1. These predictions, derived from computational models, offer initial insights into the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C6H7BrN2 | [6] |

| Molecular Weight | 187.04 g/mol | [6] |

| Boiling Point | 235.3 ± 20.0 °C | [6] |

| Density | 1.497 ± 0.06 g/cm3 | [6] |

| pKa | 0.65 ± 0.16 | [6] |

Note: Data for 5-Bromo-4-ethylpyrimidine is used as a proxy due to the lack of specific data for the dihydro- form.

The presence of a bromine atom and an ethyl group, along with the dihydropyrimidine core, will influence the molecule's polarity, hydrogen bonding capacity, and overall solubility. The heterocyclic nitrogen atoms can act as hydrogen bond acceptors, potentially conferring some solubility in protic solvents.

Guiding Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is a primary driver of solubility.[8] The dihydropyrimidine ring, with its nitrogen heteroatoms, introduces polarity to the molecule.

-

Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with a solvent significantly enhances solubility. The N-H groups in the dihydropyrimidine ring can act as hydrogen bond donors, while the nitrogen atoms can be acceptors.

-

Molecular Size and Shape: Generally, larger molecules are less soluble than smaller ones due to the greater energy required to create a cavity in the solvent.[9]

-

Temperature: For most solid solutes, solubility increases with temperature.[8]

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the solution.[8]

In-Silico Solubility Prediction: A Data-Driven Approach

In modern drug discovery, computational models are increasingly used to predict the aqueous solubility of drug candidates, accelerating the screening process and reducing experimental costs.[10][11][12] These models leverage machine learning algorithms trained on large datasets of compounds with known solubilities.[1]

Predictive Modeling Workflow:

The process of in-silico solubility prediction typically involves the following steps:

Caption: A simplified workflow for in-silico solubility prediction.

Several predictive models, such as those based on support vector classification (SVC) or tree-based algorithms like CatBoost and XGBoost, have demonstrated high accuracy in predicting aqueous solubility.[1][10] These tools can provide an early indication of potential solubility issues for novel compounds like this compound.

Experimental Determination of Solubility: Protocols and Methodologies

While predictive models are valuable, experimental determination remains the gold standard for assessing solubility.

Qualitative Solubility Assessment

A preliminary understanding of a compound's solubility can be gained through simple qualitative tests in a range of solvents with varying polarities.[13]

Step-by-Step Protocol for Qualitative Solubility Testing:

-

Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add a small volume (e.g., 0.1 mL) of a different solvent. A suggested panel of solvents includes:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaOH) to assess the impact of ionization.[14]

-

-

Observation: Vigorously shake each test tube for 10-20 seconds and observe if the compound dissolves completely.[7]

-

Incremental Solvent Addition: If the compound does not dissolve, add another small aliquot of the solvent and repeat the shaking process. Continue this until the compound dissolves or a practical volume limit is reached.

-

Record Observations: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Experimental Workflow for the Shake-Flask Method:

Caption: The workflow for the shake-flask method of solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-